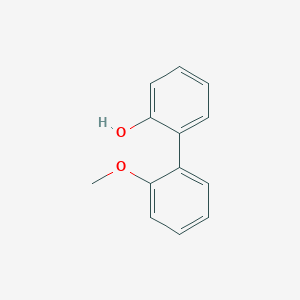

2-(2-Methoxyphenyl)phenol

Description

2-(2-Methoxyphenyl)phenol is a phenolic compound featuring two aromatic rings: one phenol group and a second phenyl ring substituted with a methoxy group at the ortho position (C2). This structure confers unique physicochemical properties, such as enhanced solubility in organic solvents compared to simpler phenols due to the methoxy group’s electron-donating effects.

Properties

IUPAC Name |

2-(2-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBHAMMTQRXOJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467712 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-88-5 | |

| Record name | 2'-Methoxy[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenyl)phenol can be synthesized through several methods. One common method involves the methylation of catechol (1,2-dihydroxybenzene) using dimethyl sulfate in the presence of a base such as potassium hydroxide . The reaction proceeds as follows:

C6H4(OH)2+(CH3O)2SO2→C6H4(OH)(OCH3)+HO(CH3O)SO2

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as guaiacum wood or the synthesis from catechol. The industrial process typically includes distillation and purification steps to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms of phenols.

Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while oxidation can produce quinones .

Scientific Research Applications

2-(2-Methoxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)phenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. This compound can also inhibit the activity of certain enzymes, contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Position: Methoxy groups at the ortho position (as in this compound) introduce steric hindrance, reducing reactivity compared to para-substituted analogs like 4-(2-Methoxyphenyl)phenol .

- Functional Groups: The presence of amino bridges (e.g., in triphenylamine derivatives) enhances electron density, making these compounds suitable for catalytic applications . Ethylamine side chains (e.g., in 2-(2-Methoxyphenoxy)ethylamine) enable pharmaceutical utility, particularly in cardiovascular drugs .

Biological Activity

2-(2-Methoxyphenyl)phenol, also known as 2-methoxyphenol or o-methoxyphenol, is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant effects, potential anticancer activities, and metabolic pathways, supported by relevant case studies and research findings.

- Molecular Formula : CHO

- Molecular Weight : 204.23 g/mol

- CAS Number : 3594-88-5

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound has been shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

2. Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound:

- A study demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast cancer cells (MCF-7). The IC values ranged from 10 to 33 nM, indicating potent antiproliferative effects comparable to known chemotherapeutic agents .

- In vivo studies have shown that chronic exposure to related compounds can lead to tumor formation in animal models, suggesting a need for further investigation into the long-term effects of this compound and its derivatives .

3. Metabolism and Toxicity

The metabolism of this compound involves various pathways, including N-acetylation and O-demethylation. Following administration, the compound is rapidly absorbed into the bloodstream and distributed to different tissues, with significant accumulation in the liver and kidneys .

The International Agency for Research on Cancer (IARC) has classified related compounds as possibly carcinogenic to humans (Group 2B), emphasizing the importance of understanding the metabolic fate and potential toxicity of this compound .

Study on Antioxidant Activity

A recent study assessed the antioxidant capacity of various phenolic compounds, including this compound. The results indicated a strong correlation between the structure of phenolic compounds and their ability to scavenge free radicals. The study utilized assays such as DPPH and ABTS to quantify antioxidant activity.

| Compound | DPPH IC (µM) | ABTS IC (µM) |

|---|---|---|

| This compound | 15.4 | 12.3 |

| Gallic Acid | 8.9 | 5.6 |

| Quercetin | 10.5 | 9.8 |

Antiproliferative Effects in Cancer Research

In vitro studies conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in significant cell cycle arrest at the G phase, leading to apoptosis. Flow cytometry analysis confirmed these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.